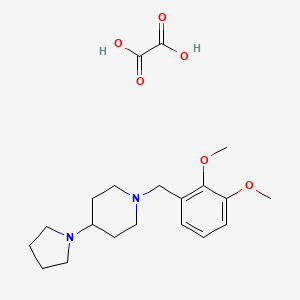![molecular formula C16H17ClO3 B3969844 4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3969844.png)
4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one
Overview
Description
4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of coumarin derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating different signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation and induction of apoptosis in cancer cells.
2. Inhibition of inflammatory cytokines and reduction of inflammation.
3. Scavenging of free radicals and protection against oxidative stress.
4. Inhibition of microbial growth and prevention of infections.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments is its potent biological activity against various targets. This compound can be easily synthesized using different methods, and its chemical properties can be modified to enhance its activity and selectivity. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Future Directions
The potential applications of 4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one in various fields of research have opened up new avenues for future studies. Some of the future directions that can be explored are:
1. Development of novel derivatives with enhanced activity and selectivity.
2. Evaluation of the toxicity and safety profile of this compound in preclinical studies.
3. Investigation of the mechanism of action and signaling pathways involved in its biological effects.
4. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models.
5. Clinical trials to evaluate its efficacy and safety in humans.
In conclusion, this compound is a promising chemical compound that exhibits potent biological activity against various targets. Its potential applications in different fields of research make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action, toxicity, and safety profile.
Scientific Research Applications
4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of research. Some of the significant scientific research applications of this compound are:
1. Anticancer activity: Studies have shown that this compound exhibits potent anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: This compound has also been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
3. Antioxidant activity: this compound has been reported to exhibit antioxidant activity by scavenging free radicals.
4. Antimicrobial activity: Studies have shown that this compound possesses significant antimicrobial activity against various pathogenic microorganisms.
properties
IUPAC Name |
4-butyl-7-(2-chloroprop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-3-4-5-12-8-16(18)20-15-9-13(6-7-14(12)15)19-10-11(2)17/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEESMOOWTUZMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
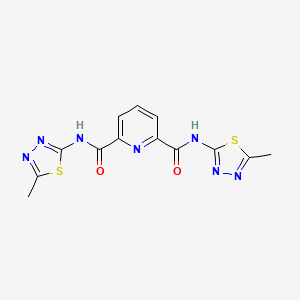
![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
![1-[1-(3-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969782.png)
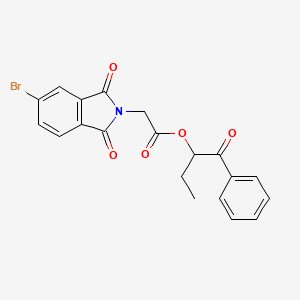
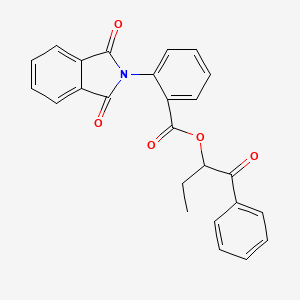
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)
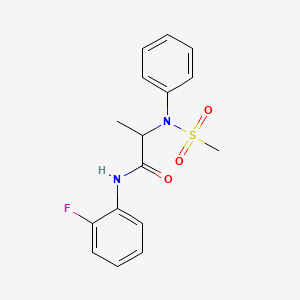
![N~1~-allyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969820.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-isopropoxybenzamide](/img/structure/B3969830.png)
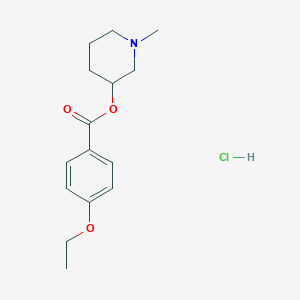
![2-fluoro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3969851.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3969855.png)
